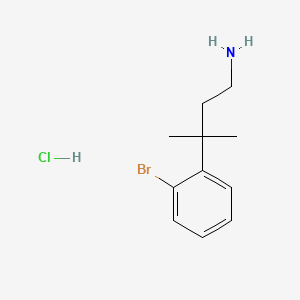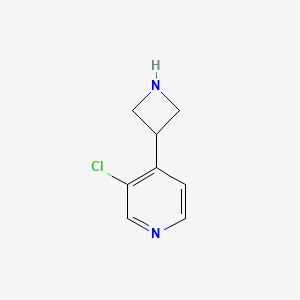![molecular formula C19H14ClN5 B13536045 7-Chloro-4-(2-{[4-(1h-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline](/img/structure/B13536045.png)
7-Chloro-4-(2-{[4-(1h-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline typically involves the condensation of 7-chloroquinoline-4-carbaldehyde with 4-(1H-imidazol-1-yl)benzaldehyde hydrazone under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the reaction mixture being heated to reflux for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding hydrazine derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-Chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole moiety can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: Shares the quinoline core but lacks the imidazole-containing hydrazone moiety.
4-(1H-Imidazol-1-yl)benzaldehyde: Contains the imidazole moiety but lacks the quinoline core.
Uniqueness
7-Chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline is unique due to its combined structural features of quinoline and imidazole, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H14ClN5 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
7-chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C19H14ClN5/c20-15-3-6-17-18(7-8-22-19(17)11-15)24-23-12-14-1-4-16(5-2-14)25-10-9-21-13-25/h1-13H,(H,22,24)/b23-12+ |
InChI Key |
RVMSJNPTTCNVQD-FSJBWODESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C3C=CC(=CC3=NC=C2)Cl)N4C=CN=C4 |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)Cl)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



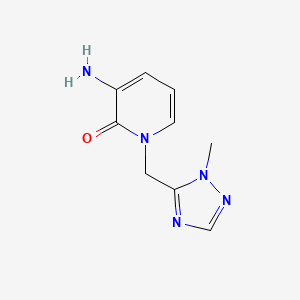
![2-(Bicyclo[4.1.0]heptan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13535975.png)
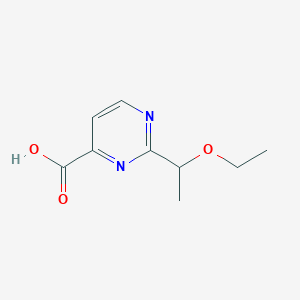

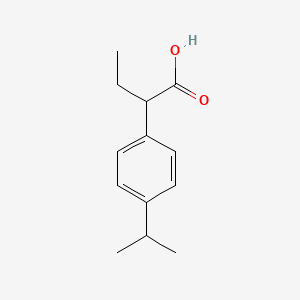
![Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride](/img/structure/B13535994.png)
![Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate](/img/structure/B13535995.png)
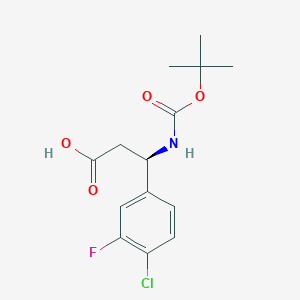
![2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrobromide](/img/structure/B13536001.png)
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13536009.png)

